molecular formula C32H45F B034923 2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl CAS No. 106349-49-9

2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl

Cat. No. B034923
M. Wt: 448.7 g/mol
InChI Key: SYCNHFWYTQQMNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl involves multi-step reactions, starting from basic aromatic compounds and undergoing various organic transformations, including halogenation, alkylation, and cyclohexyl ring formation. For instance, a related compound was synthesized through a four-step reaction with an overall yield of 11.4% and a purity of 99.2%, confirmed by IR, MS, and 1H NMR analyses (Yu Qian-qia, 2013).

Molecular Structure Analysis

The molecular structure of similar biphenyl compounds has been characterized through crystallographic and spectroscopic techniques. For example, the crystal and molecular structures of a related biphenyl compound and its fluoro derivative were analyzed, revealing significant differences in the torsion angles between the phenyl rings due to fluoro substitution, which influences the packing patterns in the crystal structures (L. Walz, F. Nepveu, W. Haase, 1987).

Chemical Reactions and Properties

Fluoro substitution in biphenyl compounds significantly affects their chemical reactivity and mesomorphic properties. The introduction of a fluoro group can alter the electronic distribution and steric hindrance within the molecule, leading to changes in its reactivity and interaction with other molecules. For example, lateral single fluorine substitution in biphenyl liquid crystals was shown to dramatically reduce the smectic phase temperature range and enlarge the nematic phase temperature range, indicating the strong influence of fluorination on mesophase behavior (Li Juan, 2007).

Physical Properties Analysis

The physical properties of compounds like 2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl are closely linked to their molecular structure. The presence of fluoro groups and cyclohexyl rings contributes to specific liquid crystalline behaviors, such as varying degrees of birefringence and dielectric anisotropy. These properties are crucial for applications in liquid crystal displays and other optoelectronic devices. The mesomorphic properties of these compounds can be investigated using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) (Mark Goulding, S. Greenfield, O. Parri, D. Coates, 1995).

Scientific Research Applications

  • It's utilized to understand the influence of fluorine on anti-parallel correlations in cyanobi, contributing to the study of molecular structure and interactions (Fearon et al., 1985).
  • The compound serves as an excellent host material for ferroelectric mixtures due to its low melting points, making it significant in the development of liquid crystal technologies (Hird et al., 1992).
  • It's a key compound in researching 4-phenyl-α-aminotetralin, indicating its role in synthetic chemistry and pharmaceuticals (Vincek & Booth, 2009).
  • The synthesized lateral fluorine-substituted liquid crystals have confirmed structures using various spectroscopic methods, showcasing its application in material characterization (Liu Juan-li, 2009).
  • Its derivatives have potential use in liquid crystal display mixtures due to their broad nematic mesophase and low melting points, contributing to display technology advancements (Jiang et al., 2012).

properties

IUPAC Name

2-fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-propylcyclohexyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45F/c1-3-5-6-8-25-11-15-28(16-12-25)30-21-22-31(32(33)23-30)29-19-17-27(18-20-29)26-13-9-24(7-4-2)10-14-26/h17-26,28H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCNHFWYTQQMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)CCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389121
Record name 2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl

CAS RN

106349-49-9
Record name 2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CBC-53F
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Fluoro-4-(trans-4-n-pentylcyclohexyl)-4'-(trans-4-n-propylcyclohexyl) biphényle
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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